Methyl isocyanoacetate

Descripción general

Descripción

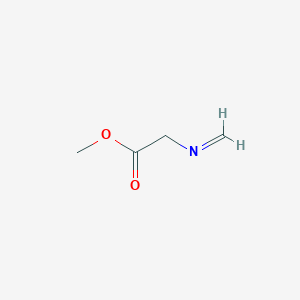

Methyl isocyanoacetate (CAS: 39687-95-1; molecular formula: C₄H₅NO₂) is a versatile isocyanide derivative widely used in organic synthesis. Its structure combines an isocyano group (-NC) with an ester moiety, enabling unique reactivity as both a nucleophile and an electrophile. This compound is pivotal in multicomponent reactions, cycloadditions, and stereoselective syntheses of heterocycles (e.g., oxazolines, thiazoles, pyrroles) . Key applications include the synthesis of bioactive molecules, macrocycles, and materials like pyrrolidinofullerenes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl isocyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with sodium cyanide to form methyl cyanoacetate, which is then converted to this compound using a suitable dehydrating agent such as phosphorus pentachloride. The reaction conditions typically involve:

- Temperature: 50-70°C

- Solvent: Anhydrous conditions are preferred

- Catalyst: Phosphorus pentachloride or similar dehydrating agents

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: Methyl isocyanoacetate undergoes various chemical reactions, including:

Aldol Reactions: It reacts with carbonyl compounds in the presence of catalysts such as catechol-copper networks to form oxazolines.

Ugi Reactions: It participates in four-component Ugi condensation reactions to form diverse products.

Common Reagents and Conditions:

Aldol Reactions: Catalysts like catechol-copper networks, solvents such as toluene, and room temperature conditions.

Ugi Reactions: Various aldehydes, amines, and carboxylic acids under mild conditions.

Major Products:

Oxazolines: Formed from aldol reactions.

Multicomponent Reaction Products: Diverse heterocyclic compounds from Ugi reactions.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Organic Synthesis

MICA plays a crucial role in organic synthesis, particularly in the formation of complex molecules. It is employed in:

- Aldol Reactions : MICA undergoes aldol reactions with carbonyl compounds in the presence of catalysts, leading to the formation of β-amino acids and other derivatives .

- Ugi Reactions : As a participant in four-component Ugi condensation reactions, MICA contributes to the synthesis of various bioactive compounds .

2.2 Polymer Chemistry

MICA is used in polymer chemistry for producing polyurethanes and polyureas. Its reactivity with amines allows it to form urea linkages, which are essential in creating durable polymer networks utilized in coatings and foams .

Material Science Applications

3.1 Coatings and Adhesives

Due to its reactivity and ability to form strong bonds, MICA is utilized in the development of advanced coatings and adhesives. These materials benefit from the toughness and chemical resistance imparted by the isocyanate functionality .

3.2 Optoelectronic Devices

Research indicates that MICA can be incorporated into metallopolymers for optoelectronic applications. These materials exhibit tunable optical properties, making them suitable for use in photonic devices .

Pharmaceutical Applications

MICA serves as an intermediate in synthesizing various pharmaceuticals. Its ability to form stable urea derivatives makes it valuable for creating compounds with therapeutic potential, including anti-cancer agents and anti-inflammatory drugs .

Case Studies

5.1 Aldol Reaction Mechanism Study

A study detailed the interaction of MICA with gold catalysts during aldol reactions, revealing insights into its mechanism and efficiency . This research underscores MICA's significance as a reactant in catalyzed processes.

5.2 Production of Bioactive Compounds

Research demonstrated the successful synthesis of β-amino acids using MICA through aldol reactions, highlighting its utility in generating bioactive compounds that are important for pharmaceutical development .

Safety and Handling Considerations

While MICA has numerous applications, it is essential to handle it with care due to its toxicity and potential health hazards associated with exposure to isocyanates . Proper safety protocols should be established when working with this compound.

Mecanismo De Acción

The mechanism of action of methyl isocyanoacetate in reactions such as the aldol reaction involves the formation of an enolate intermediate. This intermediate undergoes electrophilic attack by an aldehyde, leading to the formation of the final product. The presence of the isocyano group enhances the reactivity of the compound, facilitating various multicomponent reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl Isocyanoacetate

Ethyl isocyanoacetate shares structural and functional similarities with methyl isocyanoacetate but differs in reactivity due to the ethyl ester group:

- Reactivity in Fullerene Functionalization: Both esters react with C₆₀ and EtMgBr to form pyrrolidinofullerenes, but ethyl isocyanoacetate yields marginally lower products (8–15% vs. methyl’s 10–20%) due to steric effects .

- Thiazole Synthesis: Ethyl isocyanoacetate reacts with thiono esters to yield ethyl thiazole-4-carboxylate, mirroring methyl’s behavior in oxazole synthesis. However, methyl derivatives often exhibit faster reaction kinetics in polar solvents .

- Aldol Condensations: In ketone aldol reactions, ethyl isocyanoacetate (2b) and this compound (2c) produce trans-oxazolines with comparable diastereoselectivity (dr > 10:1) and enantioselectivity (er > 95:5) under CuCl/TEA catalysis .

Table 1: Comparison of Methyl and Ethyl Isocyanoacetate in Selected Reactions

Tosylmethyl Isocyanide (TosMIC, 49a)

TosMIC is another isocyanide used in cycloadditions but differs significantly in electronic and steric properties:

- Pyrrole Synthesis: Both TosMIC and this compound generate pyrroles via decarboxylative [3+2] cycloadditions. However, this compound requires NaOH catalysis, while TosMIC often employs transition metals .

- Aldol Reactions: TosMIC is less reactive toward aldehydes in silver-ferrocenyl-catalyzed condensations, requiring higher temperatures (50°C vs. −10°C for this compound) .

Table 2: TosMIC vs. This compound in Aldol Condensations

Other Isocyanides (Cyclohexyl, n-Butyl)

Alkyl isocyanides like cyclohexyl and n-butyl isocyanide are bulkier, limiting their use in sterically demanding reactions:

- Polymer Synthesis: In Passerini multicomponent polymerizations, cyclohexyl and n-butyl isocyanides achieve >60% yields, whereas this compound faces side reactions (e.g., ester hydrolysis), reducing yields .

- Macrocyclization: this compound’s lower reactivity in Ugi reactions leads to smaller HPLC peaks for macrocycles compared to cyclohexyl isocyanide, attributed to competing nucleophilic attacks on its ester group .

α-Isocyanoacetates in Fluorinated Systems

Methyl α-isocyanoacetate (18) reacts with difluoroacetone (17) to form oxazolines (19a/b) with 87:13 diastereoselectivity under CuCl catalysis. In contrast, trifluoroacetone achieves dr = 99:1, highlighting the impact of fluorination on selectivity .

Actividad Biológica

Methyl isocyanoacetate (MIC) is an organic compound that has garnered attention due to its potent biological activities and toxicological implications. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity, and relevant case studies.

This compound has the molecular formula and is characterized by its isocyanate functional group. It is a colorless liquid with a boiling point of approximately 102°F (39.1°C) and is known for its high reactivity and toxicity, particularly in the context of human health and environmental safety .

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to interact with various biomolecules. The compound has been shown to cause significant toxicity through several mechanisms:

- Alkylation of Biomolecules : this compound can alkylate proteins, leading to alterations in their function. This mechanism is thought to contribute to its toxic effects on respiratory and nervous systems .

- Anticholinesterase Activity : Research indicates that this compound exhibits anticholinesterase properties, inhibiting the enzyme cholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to symptoms similar to those observed in organophosphate poisoning .

- Respiratory Irritation : Exposure to this compound vapors can cause severe irritation of the respiratory tract, resulting in pulmonary edema and long-term respiratory complications .

Toxicological Profile

This compound's toxicity has been extensively studied, particularly following the Bhopal gas tragedy where exposure led to acute fatalities. Key findings include:

- Acute Toxicity : Studies have shown that concentrations as low as 0.4 ppm can cause symptoms such as coughing, chest pain, and dyspnea. Higher concentrations (over 21 ppm) can result in severe pulmonary damage and death .

- Chronic Effects : Long-term exposure may lead to persistent respiratory issues and potential genotoxic effects, although it does not appear to induce gene mutations directly .

Case Studies

- Bhopal Disaster : The most notorious case involving this compound occurred during the Bhopal disaster in 1984, where thousands were exposed to MIC due to a gas leak from a pesticide plant. Immediate effects included respiratory failure and death within hours of exposure. Long-term health effects included chronic respiratory diseases and psychological impacts among survivors .

- Animal Studies : Research involving animal models has demonstrated that guinea pigs are more susceptible to MIC than rats, with significant differences in mortality rates at varying concentrations during controlled exposure experiments .

Biodegradation and Environmental Impact

This compound's biodegradation has been studied in aquatic environments, revealing that it can affect fish physiology through anticholinesterase activity. This raises concerns about its environmental persistence and potential bioaccumulation in aquatic organisms .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Alkylation of Proteins | Alters protein function; contributes to toxicity. |

| Anticholinesterase Activity | Inhibits cholinesterase; leads to neurotransmission issues. |

| Respiratory Irritation | Causes cough, chest pain, dyspnea; severe cases lead to pulmonary edema. |

| Acute Toxicity Levels | Symptoms at 0.4 ppm; severe effects at >21 ppm. |

| Chronic Health Effects | Long-term respiratory issues; potential genotoxic effects noted in studies. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl isocyanoacetate with high purity (>95%)?

this compound synthesis typically involves isocyanation of methyl glycolate derivatives or condensation reactions under anhydrous conditions. Key methodological steps include:

- Solvent selection : Dichloromethane (DCM) is commonly used due to its low reactivity with isocyanides, but background reactions may occur at higher temperatures .

- Catalyst screening : Au(I) or Ag(I) catalysts are employed for stereoselective reactions, though ligand choice (e.g., dihydroquinine-squaramide) significantly impacts efficiency .

- Purification : Distillation at 75–76°C under reduced pressure ensures removal of unreacted precursors, with purity confirmed via NMR and GC-MS .

Q. How should this compound be safely handled in laboratory settings?

Safety protocols are critical due to its flammability (FP: 84°C) and acute toxicity (H302, H314, H332):

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and face shields to prevent skin/eye contact. Avoid inhalation via fume hoods .

- Storage : Store at 2–8°C in sealed containers under inert gas (e.g., N₂) to prevent degradation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the primary applications of this compound in multicomponent reactions (MCRs)?

this compound is a linchpin in MCRs due to its α-acidic isocyanide group, enabling:

- Heterocycle synthesis : Reacts with aldehydes and amines to form 2-imidazolines, though diastereoselectivity varies with solvent (e.g., MeOH vs. DCM) .

- Peptide mimics : Participates in Ugi-type reactions to generate peptidomimetics via tandem cyclization .

- Macrocyclic systems : Combines with propiolates or cyclopropanes under Au catalysis for complex macrocycles .

Advanced Research Questions

Q. How can researchers address poor enantioselectivity in this compound-based MCRs?

Enantioselectivity challenges arise from competing racemization pathways and solvent effects:

- Ligand optimization : Chiral squaramide ligands paired with Ag₂O improve stereocontrol in oxazoline synthesis (e.g., up to 85% ee in MTBE) .

- Solvent polarity : Polar solvents (e.g., MeOH) stabilize transition states, enhancing diastereomeric ratios (dr) by 2–3× compared to DCM .

- Substrate tuning : Bulky isocyanides (e.g., fluorenyl derivatives) outperform this compound in stereoinduction, suggesting steric hindrance limits racemization .

Q. What computational methods validate the reactivity of this compound in HOMO-LUMO-controlled reactions?

Density Functional Theory (DFT) studies combined with COSMO solvation models quantify:

- Proton affinity (PA) : this compound’s PA (∼850 kJ/mol) predicts its α-acidity, correlating with experimental reactivity in base-free conditions .

- Orbital contributions : The HOMO of this compound localizes on the isocyanide carbon, facilitating nucleophilic attacks in Au-catalyzed cycloadditions .

Q. How should conflicting data on diastereoselectivity in 2-imidazoline synthesis be resolved?

Discrepancies in diastereomeric ratios (dr) across studies may stem from:

- Reaction monitoring : Use in situ NMR or HPLC to track dr changes over time, as racemization can occur post-formation .

- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, isolating variables like catalyst loading (5–10 mol%) and temperature (−20°C to RT) .

- Mechanistic probes : Isotopic labeling (e.g., ¹³C) of the isocyanide carbon clarifies whether dr shifts arise from kinetic vs. thermodynamic control .

Q. Methodological Tables

Table 1. Solvent Effects on Diastereoselectivity in 2-Imidazoline Synthesis

| Solvent | Diastereomeric Ratio (dr) | Racemization Rate (k, h⁻¹) | Reference |

|---|---|---|---|

| DCM | 1.5:1 | 0.12 | |

| MeOH | 3.2:1 | 0.04 |

Table 2. Ligand Impact on Enantioselectivity in Oxazoline Synthesis

| Ligand System | ee (%) | Reaction Yield (%) | Reference |

|---|---|---|---|

| Ag₂O/Dihydroquinine | 85 | 78 | |

| Ag₂O/Unmodified Quinine | 45 | 65 |

Propiedades

IUPAC Name |

methyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXFROMHHBMNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39687-95-1 | |

| Record name | Methyl isocyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39687-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.